

# Characterization of La-Ni Alloys Using X-ray Diffraction: Application Notes and Protocols

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## Compound of Interest

Compound Name: *lanthanum;nickel*

CAS No.: 92522-33-3

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## Introduction

Lanthanum-Nickel (La-Ni) alloys are a class of intermetallic compounds renowned for their exceptional hydrogen storage capabilities, making them critical materials in battery technologies, hydrogen fuel cells, and various catalytic processes. The crystallographic structure and phase purity of these alloys are paramount to their performance, directly influencing their hydrogen absorption/desorption kinetics and overall storage capacity. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about the crystalline structure, phase composition, and microstructural properties of La-Ni alloys. This application note provides detailed protocols for the characterization of La-Ni alloys using XRD, including data analysis and interpretation.

## Experimental Protocols

### Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data. La-Ni alloys, particularly in powdered form, can be sensitive to air and moisture, leading to oxidation.

Protocol for Powder Sample Preparation:

- **Grinding:** If the alloy is in bulk form, it must be crushed and ground into a fine powder. This is typically done using a mortar and pestle, preferably made of agate to avoid contamination. For quantitative analysis, a particle size of less than 10  $\mu\text{m}$  is recommended to ensure random orientation of the crystallites.
- **Inert Atmosphere:** Due to the reactivity of La-Ni alloys with air, grinding and sample holder loading should be performed in an inert atmosphere, such as inside a glovebox filled with argon or nitrogen gas.
- **Sample Mounting:** The fine powder is then carefully packed into a sample holder. To prevent preferred orientation of the crystallites, which can affect the intensity of the diffraction peaks, the powder should be gently pressed. For air-sensitive samples, a sealed, airtight sample holder with a low-absorption window (e.g., Kapton film) should be used.

## XRD Data Acquisition

The following are typical parameters for collecting XRD data from La-Ni alloys. These may need to be optimized depending on the specific instrument and the nature of the sample.

Typical XRD Instrument Settings:

Parameter	Typical Value
X-ray Source	Cu K $\alpha$ ( $\lambda = 1.5406 \text{ \AA}$ )
Operating Voltage	40 kV
Operating Current	40 mA
Scan Type	Continuous Scan
2 $\theta$ Scan Range	20° - 90° (or up to 120° for detailed analysis)
Step Size	0.02° - 0.05°
Scan Speed/Time per Step	Varies; a slower scan speed provides better signal-to-noise ratio.
Optics	Bragg-Brentano geometry is common.

## Data Analysis

### a. Phase Identification:

The initial step in data analysis is to identify the crystalline phases present in the sample. This is achieved by comparing the experimental XRD pattern with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD).

### b. Quantitative Phase Analysis (Rietveld Refinement):

Rietveld refinement is a powerful technique for quantitative analysis of multiphase mixtures.<sup>[1]</sup> <sup>[2]</sup> It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of:

- Phase Fractions: The weight percentage of each crystalline phase in the sample.
- Lattice Parameters: Precise unit cell dimensions for each identified phase.
- Atomic Positions: The coordinates of atoms within the unit cell.
- Crystallite Size and Microstrain: Information about the microstructure of the material.

The quality of the Rietveld fit is assessed by various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness of fit ( $\chi^2$ ).

c. Crystallite Size and Microstrain Analysis (Williamson-Hall Method):

The broadening of XRD peaks is influenced by both the crystallite size and the presence of microstrain in the crystal lattice. The Williamson-Hall (W-H) method is a graphical technique used to separate these two contributions.[3][4][5] The W-H equation is:

$$\beta * \cos(\theta) = (K * \lambda / D) + (4 * \epsilon * \sin(\theta))$$

Where:

- $\beta$  is the full width at half maximum (FWHM) of the diffraction peak (in radians).
- $\theta$  is the Bragg angle.
- K is the Scherrer constant (typically ~0.9).
- $\lambda$  is the X-ray wavelength.
- D is the average crystallite size.
- $\epsilon$  is the microstrain.

By plotting  $\beta * \cos(\theta)$  versus  $4 * \sin(\theta)$  for multiple diffraction peaks, a straight line is obtained. The crystallite size can be determined from the y-intercept, and the microstrain from the slope of the line.

## Data Presentation

### Crystallographic Data of Common Binary La-Ni Compounds

The La-Ni system forms several stable intermetallic compounds, each with a distinct crystal structure. The crystallographic data for some of the most common phases are summarized below.

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)
LaNi	Orthorhombic	Cmcm	3.931	10.916	4.385
La <sub>2</sub> Ni <sub>3</sub>	Orthorhombic	Cmce	-	-	-
LaNi <sub>3</sub>	Trigonal	R-3m	8.828	8.828	33.181
La <sub>2</sub> Ni <sub>7</sub>	Hexagonal	P63/mmc	5.064	5.064	24.691
LaNi <sub>5</sub>	Hexagonal	P6/mmm	5.013	5.013	3.987

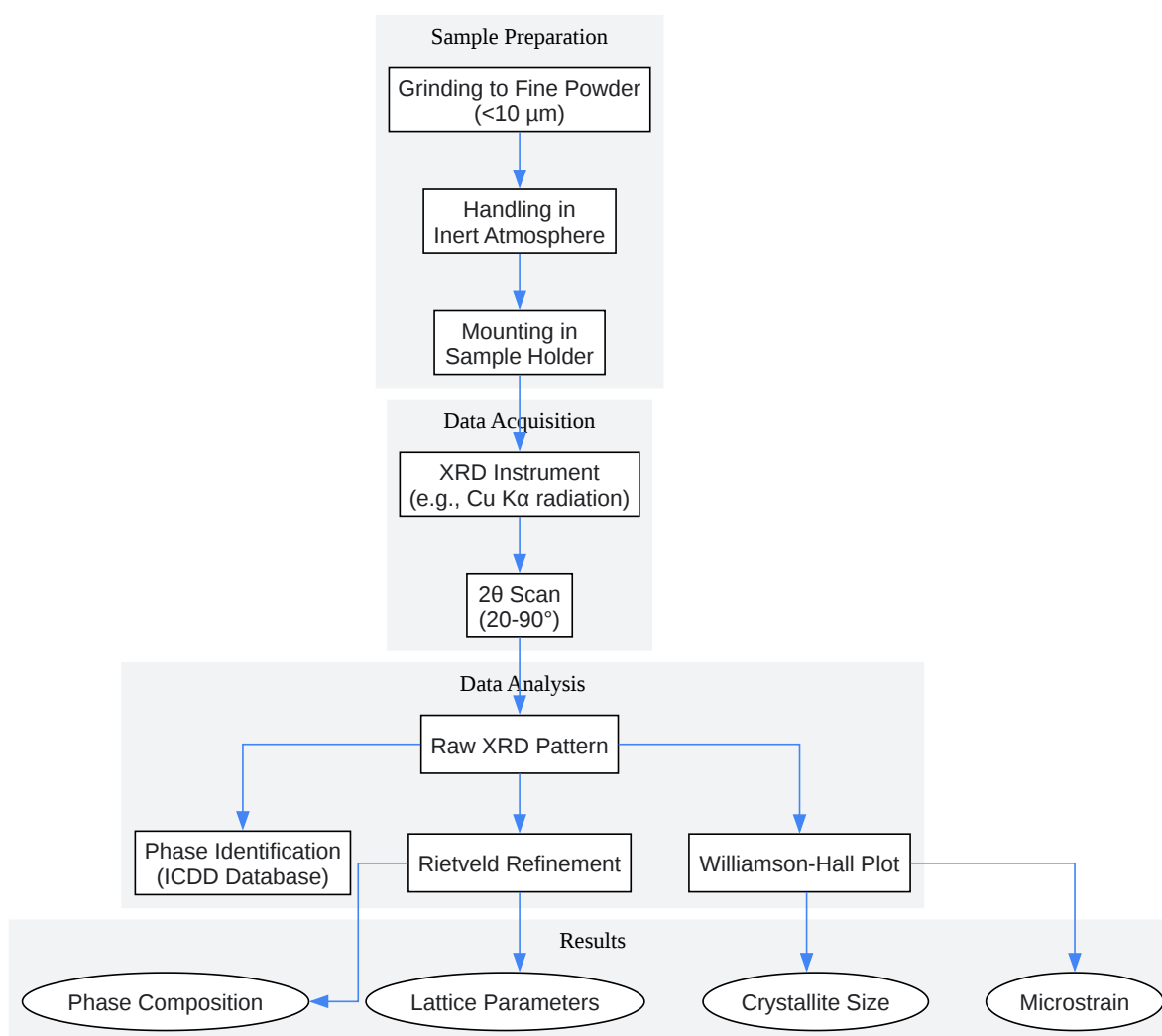
Note: The lattice parameters can vary slightly depending on the stoichiometry and synthesis conditions.

## Example of Quantitative Analysis of a LaNi<sub>5</sub>-based Alloy

The following table presents an example of the results obtained from the Rietveld refinement of an XRD pattern for a LaNi<sub>5</sub> alloy, potentially containing a secondary phase.

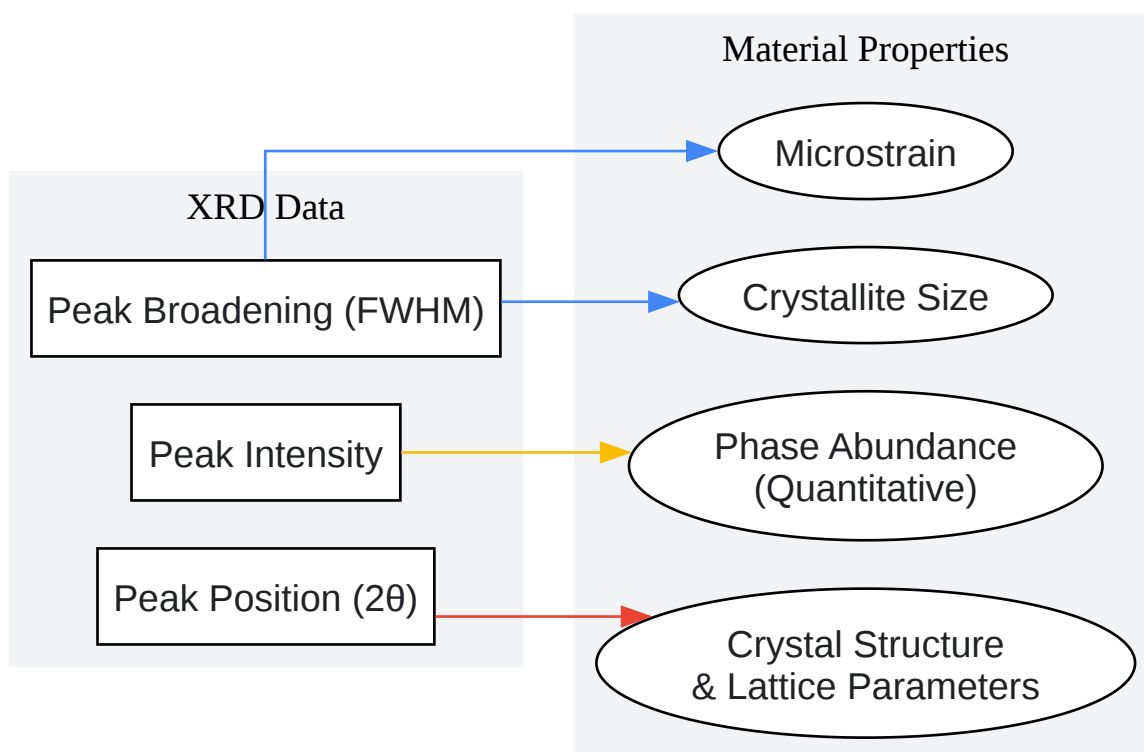
Phase	Crystal Structure	Space Group	Lattice Parameter a (Å)	Lattice Parameter c (Å)	Phase Fraction (wt.%)	Crystallite Size (nm)
LaNi <sub>5</sub>	Hexagonal (CaCu <sub>5</sub> -type)	P6/mmm	5.018	3.989	95.2	45
La <sub>2</sub> O <sub>3</sub>	Hexagonal	P-3m1	3.937	6.130	4.8	30

## Mandatory Visualization



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Caption: Experimental workflow for XRD characterization of La-Ni alloys.



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Caption: Relationship between XRD data and derived material properties.

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